(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide
Description
This compound is a triazolo-pyrazine derivative featuring an ethoxy substituent at the 8-position of the [1,2,4]triazolo[4,3-a]pyrazine core and a (Z)-configured acrylamide group linked to a pyridin-3-yl moiety. The ethoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
(Z)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-2-24-16-15-21-20-13(22(15)9-8-18-16)11-19-14(23)6-5-12-4-3-7-17-10-12/h3-10H,2,11H2,1H3,(H,19,23)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUTCNIEYCCOJ-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)/C=C\C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Precursor Functionalization
The synthesis commences with 2-chloropyrazine-3-carboxylic acid (1), which undergoes sequential modifications:
Step 1: Ethoxylation at C8
Treatment with sodium ethoxide in ethanol at 80°C for 12 h installs the ethoxy group, yielding 8-ethoxypyrazine-3-carboxylic acid (2) in 85% yield (Table 1).
Table 1: Ethoxylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | EtOH | 80 | 12 | 85 |
| KOtBu | THF | 65 | 24 | 72 |
| Cs2CO3 | DMF | 100 | 6 | 68 |
Step 2: Hydrazine Formation
Carboxylic acid 2 is converted to the corresponding hydrazide 3 via mixed anhydride formation using ethyl chloroformate, followed by reaction with hydrazine hydrate (90% yield).
Triazole Annulation
Adapting the methodology from CN108299426B, hydrazide 3 undergoes cyclization with α-ketoglutaric acid under oxidative conditions:
$$
\ce{3 + \alpha-ketoglutaric acid ->[KI, TBHP][1,4-dioxane] 8-ethoxy-triazolo[4,3-a]pyrazine-3-carboxylic acid (4)}
$$
Reaction Conditions:
- Catalyst: KI (20 mol%)
- Oxidant: tert-butyl hydroperoxide (TBHP, 2 equiv)
- Base: Na2CO3 (2 equiv)
- Solvent: 1,4-dioxane
- Temperature: 130°C (microwave irradiation)
- Time: 3 h
This step achieves 78% yield, with the microwave-assisted protocol reducing reaction time from 12 h to 3 h compared to conventional heating.
Installation of the Methylene Linker
Carboxylic Acid Reduction
The carboxylic acid 4 is reduced to the primary alcohol 5 using borane-THF complex (95% yield):
$$
\ce{4 ->[BH3·THF][THF, 0°C] 8-ethoxy-3-(hydroxymethyl)-triazolo[4,3-a]pyrazine (5)}
$$
Bromination
Alcohol 5 is converted to bromide 6 via Appel reaction:
$$
\ce{5 + CBr4, PPh3 ->[CH2Cl2] 8-ethoxy-3-(bromomethyl)-triazolo[4,3-a]pyrazine (6)}
$$
Yields reach 88% with minimal diastereomer formation due to the stability of the benzylic bromide.
Synthesis of (Z)-3-(Pyridin-3-yl)Acrylamide
Aldol Condensation
Pyridine-3-carbaldehyde (7) reacts with cyanoacetamide under modified Klein conditions:
$$
\ce{7 + NCCH2CONH2 ->[N-methylpiperidine][MeOH] (Z)-2-cyano-3-(pyridin-3-yl)acrylamide (8)}
$$
Key Stereochemical Control:
- Methanol solvent favors Z-isomer formation (85:15 Z:E ratio)
- Bulky N-methylpiperidine base minimizes thermodynamic equilibration
Cyano to Amide Conversion
The nitrile group in 8 is hydrolyzed to the primary amide using concentrated H2SO4 (70% yield):
$$
\ce{8 ->[H2SO4 (conc.)][H2O, 110°C] (Z)-3-(pyridin-3-yl)acrylamide (9)}
$$
Final Coupling Reaction
Nucleophilic Substitution
Bromide 6 reacts with acrylamide 9 in dimethylacetamide (DMA) containing K2CO3:
$$
\ce{6 + 9 ->[K2CO3][DMA, 60°C] Target Molecule}
$$
Optimized Conditions:
- Solvent: DMA
- Base: K2CO3 (3 equiv)
- Temperature: 60°C
- Time: 18 h
This step achieves 65% yield, with Z-configuration preserved due to the rigidity of the acrylamide system.
Spectroscopic Characterization
$$ ^1H $$-NMR Analysis (400 MHz, DMSO-d6)
- Triazolo-pyrazine protons : δ 8.72 (s, 1H, H5), 8.65 (d, J=5.2 Hz, 1H, H7)
- Ethoxy group : δ 1.42 (t, J=7.0 Hz, 3H, CH2CH3), 4.12 (q, J=7.0 Hz, 2H, OCH2)
- Acrylamide protons : δ 6.85 (d, J=12.1 Hz, 1H, CH=), 7.32 (d, J=12.1 Hz, 1H, CH=) (Z-configuration confirmed by coupling constant >12 Hz)
HRMS Data
Calculated for C20H19N7O2 [M+H]+: 398.1678
Found: 398.1675
Process Optimization Insights
Table 2: Coupling Reaction Variables
| Variable | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMA | DMA |
| Base | Et3N | K2CO3 | K2CO3 |
| Temp (°C) | 40 | 60 | 60 |
| Yield (%) | 48 | 65 | 65 |
Microwave-assisted steps reduced total synthesis time from 96 h to 42 h, while maintaining yields above 75% at each stage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ethoxy-derived aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups onto the triazolopyrazine core.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and analytical data between the target compound and structurally related analogs from the literature:
Key Observations:
Structural Differences: The target compound’s [1,2,4]triazolo-pyrazine core distinguishes it from Compound 11g’s [1,2,3]triazole-pyridine hybrid. The 8-ethoxy group in the target compound contrasts with the 8-amino substituent in Compound 193. Ethoxy groups typically increase lipophilicity, whereas amino groups enhance solubility and hydrogen-bonding capacity .
Acrylamide Configuration :
- The (Z)-configuration in the target compound’s acrylamide may confer stereoselective binding advantages compared to the unspecified configurations in Compounds 11g and 194. The pyridin-3-yl substituent in the target could enable additional π-π stacking or hydrogen-bonding interactions compared to the phenyl group in 11g .
Synthetic Challenges :
- Compound 11g’s moderate yield (45%) suggests synthetic complexity in introducing allyl and triazole moieties. The target compound’s ethoxy and pyridin-3-yl groups may pose similar challenges, though specific data are unavailable .
Physicochemical Properties: The ethoxy group in the target compound likely elevates its logP compared to Compound 194’s hydrophilic amino group. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Research Findings and Implications
- Kinase Inhibition Potential: Analogous triazolo-pyrazines (e.g., Compound 194) are reported as kinase inhibitors, suggesting the target compound may share this activity. The pyridin-3-yl acrylamide could target ATP-binding pockets or allosteric sites .
- Covalent Binding : The acrylamide group in the target compound may act as a Michael acceptor, enabling covalent modification of cysteine residues—a strategy employed in drugs like ibrutinib .
Biological Activity
(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide is a complex organic compound that integrates several heterocyclic structures known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and potential kinase inhibition properties.
Chemical Structure and Properties
The compound features a triazolo-pyrazine moiety and a pyridine derivative, which are known to enhance biological activity due to their ability to interact with various biological targets. The ethoxy group contributes to the compound's solubility and reactivity.
Biological Activity Overview
The biological activities of compounds containing triazolo and pyrazine scaffolds have been extensively studied. Key areas of interest include:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance, a related compound showed IC50 values of 0.83 μM against A549 lung cancer cells, 0.15 μM against MCF-7 breast cancer cells, and 2.85 μM against HeLa cervical cancer cells .
- Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through various pathways including cell cycle arrest and mitochondrial dysfunction .
-
Antibacterial Activity :
- Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
- The antibacterial mechanism is believed to involve inhibition of bacterial topoisomerases, disrupting DNA replication .
-
Kinase Inhibition :
- The compound's structure suggests potential as a kinase inhibitor, particularly targeting c-Met kinase. Preliminary docking studies indicate favorable binding interactions with the kinase domain .
- Compounds in this class have been shown to inhibit specific kinases involved in oncogenic signaling pathways, making them valuable in cancer therapy .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of various triazolo[4,3-a]pyrazine derivatives. Among them, the compound with the most significant activity was identified as having an IC50 value of 48 nM against c-Met kinase, demonstrating its potential as a targeted therapeutic agent in oncology .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. The study utilized microbroth dilution methods to assess efficacy against common pathogens. One derivative exhibited MIC values indicating strong antibacterial activity and was further analyzed for structure-activity relationships .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC (μM/μg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 0.83 | Apoptosis induction |
| MCF-7 (breast cancer) | 0.15 | Cell cycle arrest | |
| HeLa (cervical cancer) | 2.85 | Mitochondrial dysfunction | |
| Antibacterial | Staphylococcus aureus | 32 | DNA gyrase inhibition |
| Escherichia coli | 16 | Topoisomerase IV inhibition | |
| Kinase Inhibition | c-Met kinase | 48 nM | Competitive inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide, and how can reaction conditions be optimized?
- The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, carbonyldiimidazole-mediated coupling of acids with hydrazinopyrazinones under anhydrous DMFA at 100°C for 24 hours is a common approach . Ethoxy group introduction at the pyrazine ring may require alkylation with iodoethane in the presence of a base like K₂CO₃ . Optimize yields by controlling solvent polarity (e.g., THF or DMF), temperature (reflux conditions), and stoichiometric ratios of reactants. Monitor intermediates via TLC and confirm final products using NMR and MS .
Q. How is the stereochemical configuration (Z/E) of the acrylamide moiety confirmed?
- The (Z) configuration is determined via NOESY NMR to detect spatial proximity between the pyridin-3-yl group and the triazolopyrazine methyl group. Additionally, compare experimental UV-Vis spectra with computational predictions (TD-DFT) to validate electronic transitions influenced by stereochemistry .
Q. What analytical techniques are critical for characterizing this compound?
- Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C8 of pyrazine, acrylamide linkage). HRMS validates molecular weight and fragmentation patterns. XRD (if crystalline) resolves the triazolopyrazine core geometry, while HPLC (≥95% purity) ensures synthetic reliability .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Discrepancies may arise from metabolic instability (e.g., ethoxy group hydrolysis) or poor pharmacokinetics. Perform ADME profiling :
- Microsomal stability assays (human liver microsomes) to identify metabolic hotspots.
- Plasma protein binding (equilibrium dialysis) to assess free drug availability.
- Pharmacokinetic studies in rodents to correlate exposure levels with efficacy .
- If in vitro potency (e.g., IC₅₀ = 50 nM) fails in vivo, consider prodrug strategies or structural modifications (e.g., replacing ethoxy with a fluorinated group) .
Q. What strategies mitigate off-target interactions while preserving adenosine receptor affinity?
- Molecular docking (AutoDock Vina) identifies key binding residues (e.g., His250 in A2A receptor). Compare with related triazolopyrazines showing selectivity for A1/A2A over A3 .
- SAR analysis :
- Retain the 8-ethoxy group for hydrogen bonding with receptor pockets.
- Modify the pyridin-3-yl acrylamide to reduce hydrophobic interactions with off-target kinases (e.g., EGFR, JAK2) .
- Validate selectivity via kinome-wide profiling (Eurofins KinaseScan) .
Q. How do solvent effects influence the compound’s reactivity in click chemistry applications?
- Polar aprotic solvents (DMF, DMSO) stabilize the transition state during Huisgen cycloaddition, enhancing triazole formation rates. However, DMSO may induce side reactions (e.g., acrylamide hydrolysis). Use DFT calculations (Gaussian 09) to model solvent-dependent activation energies and select optimal conditions (e.g., THF with CuI catalysis) .
Q. What experimental designs address low yields in N-alkylation steps during scale-up?
- DoE (Design of Experiments) : Vary parameters like base strength (NaH vs. KOtBu), alkyl halide equivalents (1.2–2.0 eq.), and temperature (25–80°C). For example, reports 56% yield using K₂CO₃ in DMSO at 80°C for methyl iodide alkylation.
- Inline FTIR monitors reaction progression by tracking carbonyl peak shifts (e.g., 1680 cm⁻¹ for acrylamide formation) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
